![molecular formula C14H16ClN3O4S2 B2990276 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 1448047-01-5](/img/structure/B2990276.png)
4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and imidazole rings would provide a degree of rigidity to the molecule, while the sulfonyl groups would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl groups, the pyrrolidine and imidazole rings, and the 4-chlorophenyl group. The sulfonyl groups could potentially undergo a variety of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups (sulfonyl groups) could make it relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activity
This compound, being structurally related to various imidazole and pyridine derivatives, has seen a range of applications in scientific research, primarily in the synthesis and evaluation of its biological activity. While specific studies directly addressing this compound were not identified, research on similar compounds provides insight into the potential applications and methodologies that might be applied to it.
Synthesis Techniques : Research on imidazole and pyridine derivatives, including methods for direct methylation and trifluoroethylation, provides foundational techniques that could be applicable to the synthesis of 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole. These methodologies offer pathways to create a variety of room temperature ionic liquids (RTILs) and explore their potential applications in different fields, including pharmaceuticals and materials science (Zhang, Martin, & Desmarteau, 2003).
Biological Screening : Compounds with structural similarities have been synthesized and assessed for their biological activities, such as antimicrobial effects. For example, derivatives of imidazole and pyrazolo[3,4-d]pyrimidine with various functional groups, including sulfonamides, have shown promising antibacterial and antifungal activities. This suggests that derivatives of the compound might also possess significant biological activities worth exploring (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Material Science Applications
- Polyimides Synthesis : Research involving the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing imidazole pendent groups indicates the utility of imidazole derivatives in the development of high-performance materials. These polyimides exhibit excellent solubility and thermal stability, making them suitable for advanced applications in electronics and aerospace industries. The methodologies and findings from such studies could inform the development of new materials using 4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole as a precursor or component (Ghaemy & Alizadeh, 2009).
Future Directions
properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c1-17-9-14(16-10-17)24(21,22)18-7-6-13(8-18)23(19,20)12-4-2-11(15)3-5-12/h2-5,9-10,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXUOLBVHHANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole |
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